N-Isopropyl-3-bromoaniline

Description

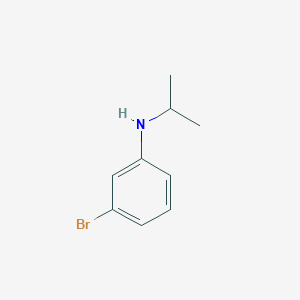

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYKMCQGGDXHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126086-72-4 | |

| Record name | 3-bromo-N-(propan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Isopropyl-3-bromoaniline

Introduction

N-Isopropyl-3-bromoaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. The strategic placement of the isopropyl and bromo groups on the aniline scaffold imparts unique electronic and steric properties, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics, and details established methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.

Molecular Identity and Structure

The definitive identification of a chemical compound is paramount for reproducible scientific research. This compound is registered under the CAS (Chemical Abstracts Service) number 126086-72-4 [1][2].

Molecular Formula: C₉H₁₂BrN

Molecular Weight: 214.10 g/mol

The structure consists of an aniline ring substituted at the meta-position (position 3) with a bromine atom and at the nitrogen atom with an isopropyl group.

Physicochemical Properties

Direct experimental data for the physical properties of this compound are not extensively available in public databases. However, by analyzing the properties of its parent compounds, 3-bromoaniline and N-isopropylaniline, we can infer and predict its characteristics.

| Property | 3-Bromoaniline | N-Isopropylaniline | This compound (Predicted/Expected) |

| Melting Point (°C) | 16.8[2] | -32[3] | Likely a low-melting solid or a liquid at room temperature |

| Boiling Point (°C) | 251 at 760 mmHg[2] | 203 at 760 mmHg[3] | Expected to be in the range of 220-260 °C at atmospheric pressure |

| Density (g/cm³) | 1.6[2] | 0.9[3] | Estimated to be between 1.2 and 1.4 g/cm³ |

| Solubility | Slightly soluble in water; soluble in organic solvents[4] | Insoluble in water[3] | Expected to have low solubility in water and good solubility in common organic solvents (e.g., ethanol, acetone, dichloromethane) |

| Appearance | Light brown to tan crystalline powder[4] | Clear, yellowish liquid[5] | Likely a pale yellow to brown liquid or low-melting solid |

Causality Behind Predicted Properties:

-

Melting and Boiling Points: The introduction of the isopropyl group to 3-bromoaniline is expected to disrupt the crystal lattice packing, likely resulting in a lower melting point. The increased molecular weight due to the bromine atom would suggest a higher boiling point compared to N-isopropylaniline, while the N-isopropylation of 3-bromoaniline might slightly lower its boiling point due to decreased intermolecular hydrogen bonding.

-

Density: The presence of the heavy bromine atom will significantly increase the density of this compound compared to N-isopropylaniline.

-

Solubility: The nonpolar isopropyl group and the aromatic ring will dominate the molecule's character, leading to poor solubility in water. It is expected to be miscible with a range of organic solvents, a crucial factor for its use in synthesis.

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental for reaction optimization, purification, and formulation. The following are standard, self-validating protocols for key physical properties.

Workflow for Physicochemical Property Determination

Caption: Workflow for determining key physical properties.

Step-by-Step Protocols:

1. Melting Point Determination (Capillary Method):

-

Sample Preparation: Ensure the sample of this compound is crystalline and dry. If it is a liquid at room temperature, this method is not applicable.

-

Loading: Finely powder the solid sample and pack it into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

2. Boiling Point Determination (Distillation Method):

-

Apparatus Setup: Assemble a simple distillation apparatus with a small distilling flask, condenser, and receiving flask. Place a calibrated thermometer with the bulb just below the side arm of the distilling flask.

-

Sample Addition: Add a few milliliters of this compound and a boiling chip to the distilling flask.

-

Heating: Gently heat the flask.

-

Observation: Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature at which the liquid is consistently condensing and dripping into the receiving flask.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, apply a correction to the observed boiling point.

3. Density Determination (Pycnometer Method):

-

Calibration: Weigh a clean, dry pycnometer (a small glass flask of a known volume). Fill it with deionized water and weigh it again to determine the mass of the water. Use the known density of water at that temperature to precisely calculate the volume of the pycnometer.

-

Measurement: Dry the pycnometer thoroughly and weigh it. Fill it with this compound and weigh it again.

-

Calculation: The density is the mass of the this compound divided by the volume of the pycnometer.

-

Temperature Control: Ensure all measurements are performed at a constant, recorded temperature.

4. Solubility Assessment:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: In a small test tube, add a small, measured amount of this compound (e.g., 10 mg). Add the solvent dropwise while agitating.

-

Observation: Visually determine if the compound dissolves. Quantify the solubility by recording the amount of solvent required to dissolve the sample. Classify as soluble, partially soluble, or insoluble.

Spectroscopic Properties

Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic characterization.

¹H NMR Spectroscopy (Expected Signals)

-

Aromatic Protons (Ar-H): Expect complex multiplets in the aromatic region (approx. δ 6.5-7.5 ppm). The bromine and N-isopropylamino groups will influence the chemical shifts and coupling patterns of the four aromatic protons.

-

N-H Proton: A broad singlet is expected, the chemical shift of which can vary depending on concentration and solvent.

-

Isopropyl CH Proton: A septet (or multiplet) is anticipated around δ 3.6-3.8 ppm due to coupling with the six methyl protons.

-

Isopropyl CH₃ Protons: A doublet is expected around δ 1.2-1.3 ppm due to coupling with the single CH proton.

¹³C NMR Spectroscopy (Expected Signals)

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (approx. δ 110-150 ppm). The carbon attached to the bromine (C-Br) will be significantly influenced by the halogen's electronic effects. The carbon attached to the nitrogen (C-N) will also have a characteristic chemical shift.

-

Isopropyl Carbons: Two signals are expected for the isopropyl group: one for the methine (CH) carbon and one for the two equivalent methyl (CH₃) carbons.

Infrared (IR) Spectroscopy (Expected Absorptions)

-

N-H Stretch: A characteristic sharp to medium absorption band is expected in the region of 3300-3400 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will be observed just below 3000 cm⁻¹.

-

C=C Aromatic Ring Stretches: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region is characteristic of aromatic amines.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, is indicative of the carbon-bromine bond.

Mass Spectrometry (MS) (Expected Fragmentation)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

-

Fragmentation: Common fragmentation patterns would include the loss of the isopropyl group and other characteristic cleavages of the aniline ring.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from related compounds like 3-bromoaniline and N-isopropylaniline suggest that it should be handled with care. Assume the compound is harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable synthetic intermediate. While comprehensive experimental data on its physical properties are limited in the public domain, this guide provides a robust framework for understanding its expected characteristics based on the well-documented properties of its parent compounds. The detailed experimental protocols and expected spectroscopic features outlined herein offer a solid foundation for researchers and drug development professionals to confidently handle, characterize, and utilize this compound in their synthetic endeavors. As with any chemical, rigorous experimental determination of its properties is crucial for any new application.

References

-

Chemsrc. N-Isopropylaniline. [Link]

-

Chemsrc. 3-Bromoaniline. [Link]

-

The Royal Society of Chemistry. Experimental Section. [Link]

-

PubChem. 3-Bromoaniline. [Link]

-

PubChem. 3-Bromo-4-isopropylaniline. [Link]

-

PubChem. N-Isopropylaniline. [Link]

-

PubChem. N-Isopropyl 4-bromo-2-nitroaniline. [Link]

-

The Royal Society of Chemistry. Synthesis of isopropyl aniline (imine). [Link]

-

PubChem. Spectral Information. [Link]

-

Beilstein Journals. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]

-

ResearchGate. Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. [Link]

-

YouTube. Predicting a Structure Based on NMR and IR Spectra. [Link]

Sources

- 1. 126086-72-4|this compound|BLD Pharm [bldpharm.com]

- 2. 3-Bromoaniline | CAS#:591-19-5 | Chemsrc [chemsrc.com]

- 3. N-Isopropylaniline | CAS#:768-52-5 | Chemsrc [chemsrc.com]

- 4. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 5. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure, Bonding, and Synthesis of N-Isopropyl-3-bromoaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of N-Isopropyl-3-bromoaniline, a substituted aniline derivative of significant interest in synthetic and medicinal chemistry. We will explore its molecular architecture, the interplay of electronic and steric effects that govern its reactivity, and a validated protocol for its synthesis, offering a holistic view for its application in advanced research and development.

Section 1: Core Properties and Identification

This compound is a disubstituted aromatic amine. The strategic placement of a bromine atom and an N-isopropyl group on the aniline scaffold creates a molecule with tailored physicochemical properties, making it a valuable intermediate in the synthesis of more complex molecular targets, particularly in the pharmaceutical industry.[1][2] Bromoaniline derivatives are recognized as important building blocks for active pharmaceutical ingredients (APIs) and can be crucial for modulating the pharmacokinetic properties of drug candidates.[3][4]

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 126086-72-4 | [5][6] |

| Molecular Formula | C₉H₁₂BrN | [7] |

| Molecular Weight | 214.10 g/mol | [5] |

| Canonical SMILES | CC(C)NC1=CC=CC(=C1)Br | N/A |

Section 2: Molecular Structure and Bonding Analysis

The chemical behavior of this compound is a direct consequence of its intricate molecular structure, which features an aromatic core modified by substituents with distinct electronic and steric properties.

The Aromatic Core and Hybridization

The foundation of the molecule is a benzene ring, where the six carbon atoms are sp² hybridized. This hybridization results in a planar, cyclic structure with a delocalized π-electron system above and below the plane of the ring. The nitrogen atom of the amino group is also approximately sp² hybridized due to resonance with the ring, allowing its lone pair to participate in the π-system. The carbon atoms of the isopropyl group, in contrast, are sp³ hybridized, giving this substituent a tetrahedral geometry.

Influence of Substituents

The aniline ring is functionalized with three distinct groups—an amino group (-NHR), a bromine atom (-Br), and an isopropyl group (-CH(CH₃)₂)—each exerting a unique influence.

-

N-Isopropylamino Group (-NHCH(CH₃)₂):

-

Electronic Effect: The nitrogen atom is more electronegative than carbon but possesses a lone pair of electrons. This lone pair can be delocalized into the aromatic ring through resonance, a powerful electron-donating effect (+R). This effect significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule highly susceptible to electrophilic aromatic substitution.[8][9] Concurrently, the nitrogen exerts a weaker electron-withdrawing inductive effect (-I) due to its electronegativity. The resonance effect, however, is dominant.

-

Steric Effect: The isopropyl group is bulkier than a simple hydrogen or methyl group.[10] This steric hindrance can impede the approach of reactants, particularly at the ortho positions adjacent to the amino group, potentially favoring reactions at the less hindered para position.[11][12]

-

-

Bromine Atom (-Br):

-

Electronic Effect: Bromine is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. It also has lone pairs that can be donated to the ring via a weak resonance effect (+R). For halogens, the inductive effect strongly outweighs the resonance effect, resulting in an overall deactivation of the ring towards electrophilic substitution.[13]

-

Directing Effect: Despite being a deactivator, the bromine atom is an ortho, para-director because its weak resonance donation stabilizes the carbocation intermediates formed during substitution at these positions more effectively than at the meta position.

-

The interplay of these effects makes the molecule's reactivity nuanced. The powerful activating effect of the amino group dominates, making the ring more reactive than benzene, while the positions of substitution are directed by both the amino group (to its ortho/para positions) and the bromine atom.

Caption: Chemical structure and bonding in this compound.

Section 3: Synthesis and Purification

A common and efficient method for synthesizing N-alkylated anilines is reductive amination .[14] This one-pot reaction involves the condensation of a primary amine (3-bromoaniline) with a ketone (acetone) to form an intermediate imine, which is then reduced in situ to the desired secondary amine using a mild reducing agent.[15] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are chemoselective, reducing the imine much faster than the ketone.[14][16]

Experimental Protocol: Synthesis via Reductive Amination

Causality: This protocol is designed for selectivity and efficiency. Using a mild, imine-selective reducing agent like NaBH(OAc)₃ prevents the side-reaction of reducing the acetone starting material. The acidic conditions (acetic acid) catalyze the initial imine formation, which is the rate-limiting step. The workup procedure is designed to remove unreacted reagents and byproducts to isolate the pure product.

Materials:

-

3-Bromoaniline

-

Acetone (anhydrous)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM, anhydrous)

-

Acetic Acid (glacial)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromoaniline (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Add acetone (1.5 eq) to the solution, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup and Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Section 4: Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure of the synthesized product. The key features expected in ¹H NMR, ¹³C NMR, and IR spectra are outlined below.

| Spectroscopy Data | Expected Features for this compound |

| ¹H NMR | ~7.0-7.2 ppm (t, 1H): Aromatic H on C5. ~6.6-6.8 ppm (m, 2H): Aromatic H's on C4 and C6. ~6.5 ppm (s, 1H): Aromatic H on C2. ~3.6-3.8 ppm (septet, 1H): Methine (CH) proton of the isopropyl group. ~3.6 ppm (broad s, 1H): N-H proton. ~1.2 ppm (d, 6H): Two equivalent methyl (CH₃) protons of the isopropyl group.[17] |

| ¹³C NMR | ~148-150 ppm: Aromatic C attached to Nitrogen (C1). ~130-132 ppm: Aromatic C attached to Bromine (C3). ~120-130 ppm: Other aromatic C-H carbons. ~45-48 ppm: Methine (CH) carbon of the isopropyl group. ~22-24 ppm: Methyl (CH₃) carbons of the isopropyl group. |

| IR Spectroscopy | ~3400 cm⁻¹: A single, sharp N-H stretch, characteristic of a secondary amine.[18] ~3000-3100 cm⁻¹: Aromatic C-H stretches. ~2850-2975 cm⁻¹: Aliphatic C-H stretches from the isopropyl group.[19] ~1600 & ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1370-1385 cm⁻¹: A characteristic doublet for the isopropyl group C-H bend.[19] ~550-650 cm⁻¹: C-Br stretch.[20] |

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the solvent and instrument used.

Section 5: Reactivity and Applications in Drug Development

This compound is a versatile intermediate. Its reactivity is governed by the functional groups present:

-

Electrophilic Aromatic Substitution: The powerful activating N-isopropylamino group directs incoming electrophiles primarily to the ortho and para positions (C2, C4, C6). This allows for the introduction of further functionality, such as nitro or acyl groups, onto the ring.[21]

-

N-Alkylation/Acylation: The secondary amine can be further alkylated or acylated to form tertiary amines or amides, respectively.

-

Cross-Coupling Reactions: The C-Br bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation of new carbon-carbon or carbon-nitrogen bonds, providing a powerful tool for building complex molecular scaffolds used in drug discovery.[3]

In drug development, bromoaniline derivatives are precursors to a wide range of biologically active compounds, including anticancer and antimicrobial agents.[1][4] The lipophilicity imparted by the bromine and isopropyl groups can enhance membrane permeability and metabolic stability, which are critical pharmacokinetic properties.

Section 6: Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with most aniline derivatives, it is presumed to be toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Store in a cool, dry, well-sealed container away from oxidizing agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. Available at: [Link]

-

Dakota State University. (2024). Mastering the Properties and Applications of Isopropyl Groups in Chemical Synthesis. Available at: [Link]

-

Chemsrc. (2025). 3-Bromoaniline | CAS#:591-19-5. Available at: [Link]

-

AMATEK. (n.d.). CAS 126086-72-4. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Available at: [Link]

-

YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health and Clinical Research. Available at: [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. Available at: [Link]

-

Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Available at: [Link]

-

Organic Letters. (n.d.). Preparation of 2- and 4-Arylmethyl N-Substituted and N,N-Disubstituted Anilines via a “Green”, Multicomponent Reaction. Available at: [Link]

-

PubChem. (n.d.). 3-Bromoaniline. Available at: [Link]

-

MDPI. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Available at: [Link]

-

Wikipedia. (n.d.). Steric effects. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available at: [Link]

-

ResearchGate. (n.d.). Exploring the Steric Effect in the Formation of Hydrogen Bonded Complexes of Isopropyl Amine with Aryl Ethers in n-Hexane. Available at: [Link]

-

OpenBU. (2011). Reductive Amination Reaction. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-4-isopropylaniline. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Available at: [Link]

-

NIST WebBook. (n.d.). Benzenamine, 3-bromo-. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

SpectraBase. (n.d.). 3-Bromoaniline - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 3. nbinno.com [nbinno.com]

- 4. sciencescholar.us [sciencescholar.us]

- 5. 126086-72-4|this compound|BLD Pharm [bldpharm.com]

- 6. 页面加载中... [china.guidechem.com]

- 7. N-Изопропил-3-броманилин | 126086-72-4 [chemicalbook.com]

- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemneo.com [chemneo.com]

- 11. youtube.com [youtube.com]

- 12. Steric effects - Wikipedia [en.wikipedia.org]

- 13. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. DSpace [open.bu.edu]

- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 17. 3-ISOPROPYLANILINE(5369-16-4) 1H NMR spectrum [chemicalbook.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 20. Benzenamine, 3-bromo- [webbook.nist.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Strategic Importance of N-Isopropyl-3-bromoaniline

An In-depth Technical Guide on the Synthesis of N-Isopropyl-3-bromoaniline from 3-bromoaniline

Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in various chemical industries. We will conduct a comparative analysis of primary synthetic routes, focusing on the causality behind experimental choices. The guide presents a detailed, field-proven protocol for the recommended method—reductive amination—emphasizing safety, efficiency, and scalability. This document is intended for researchers, chemists, and process development professionals seeking a robust and reliable methodology for the synthesis of this target compound.

This compound is a substituted aniline derivative whose structural motifs are of significant interest in the development of pharmaceuticals and agrochemicals.[1] Its parent compound, 3-bromoaniline, serves as a versatile building block in organic synthesis due to the presence of two distinct functional groups: an amino group amenable to nucleophilic reactions and a bromine atom that can participate in a wide array of cross-coupling reactions.[1][2] The introduction of an isopropyl group to the nitrogen atom modulates the compound's steric and electronic properties, making it a key precursor for more complex molecular targets.

This guide focuses on the practical, efficient, and controlled synthesis of this compound from its primary starting material, 3-bromoaniline.

Critical Safety & Handling Protocols

A commitment to safety is the foundation of sound scientific practice. The primary reagents in this synthesis possess significant hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

-

3-Bromoaniline (CAS: 591-19-5): This compound is harmful if swallowed, inhaled, or absorbed through the skin.[3][4] It is a skin and eye irritant and may cause methemoglobinemia, which impairs the blood's ability to transport oxygen.[5][6] All manipulations should be conducted in a certified chemical fume hood. Standard PPE, including a lab coat, safety goggles, and nitrile gloves, is mandatory.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) (CAS: 56553-60-7): STAB is a flammable solid that reacts with water and protic solvents to release flammable gases.[7][8] It can cause serious eye damage and skin irritation.[9][10] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place away from moisture.[10][11]

Synthetic Strategies: A Comparative Analysis

Two primary strategies exist for the N-isopropylation of 3-bromoaniline: direct N-alkylation and reductive amination. While both are theoretically viable, they offer vastly different levels of control and efficiency.

Reductive Amination (Recommended Pathway)

Reductive amination is a highly efficient and selective method for forming C-N bonds.[12] The process involves the reaction of an amine with a carbonyl compound (in this case, acetone) to form an intermediate imine, which is then reduced in-situ to the target secondary amine.[13]

Causality: This method is superior because the formation of the imine is a self-limiting reaction for a primary amine; it occurs only once.[14] This elegantly circumvents the primary issue of over-alkylation that plagues direct alkylation methods. The reaction can be performed as a "one-pot" procedure, which improves process efficiency and reduces waste.[12]

Direct N-Alkylation (Alternative Pathway)

This classical approach involves the reaction of 3-bromoaniline with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

Causality & Limitations: The primary drawback of this method is the lack of selectivity. The initially formed this compound is often more nucleophilic than the starting 3-bromoaniline, leading to a second alkylation event that produces the undesired N,N-diisopropyl-3-bromoaniline. Controlling the reaction to stop at the mono-alkylated stage is notoriously difficult and often results in a mixture of products that requires extensive purification.[15]

Caption: Comparison of Synthetic Pathways

In-Depth Protocol: Synthesis via Reductive Amination

This section details the recommended procedure for synthesizing this compound using a one-pot reductive amination protocol. The choice of Sodium Triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is a mild and selective reagent that reduces the intermediate iminium ion much faster than it reduces the starting ketone (acetone), preventing competitive reduction of the carbonyl starting material.[12]

Underlying Mechanism

The reaction proceeds through a well-established two-step sequence within a single pot:

-

Imine Formation: The nucleophilic amino group of 3-bromoaniline attacks the electrophilic carbonyl carbon of acetone. This is followed by a proton transfer and dehydration to yield an N-arylimine intermediate.[16]

-

Hydride Reduction: The STAB reagent delivers a hydride ion (H⁻) to the electrophilic carbon of the imine (or its protonated form, the iminium ion), reducing the C=N double bond to a C-N single bond, thereby furnishing the final secondary amine product.[14]

// Reactants Start [label="3-Bromoaniline + Acetone"]; STAB [label="NaBH(OAc)₃ (STAB)"];

// Intermediates & Steps Step1 [label="Step 1: Imine Formation\n(Acid Catalyst, optional)", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; Hemiaminal [label="Hemiaminal Intermediate"]; Imine [label="Imine Intermediate\n(N-(propan-2-ylidene)-3-bromoaniline)"]; Step2 [label="Step 2: Hydride Reduction", shape=box, style="rounded,filled", fillcolor="#F1F3F4"];

// Product Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Step1; Step1 -> Hemiaminal [label="- H₂O"]; Hemiaminal -> Imine; Imine -> Step2; STAB -> Step2 [style=dashed, arrowhead=tee]; Step2 -> Product; }

Caption: Reductive Amination Workflow

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Amount |

| 3-Bromoaniline | 591-19-5 | 172.02 | 1.0 | 5.00 g (29.1 mmol) |

| Acetone | 67-64-1 | 58.08 | 1.5 | 2.54 mL (43.6 mmol) |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.2 | 7.38 g (34.9 mmol) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 100 mL |

| Saturated Sodium Bicarbonate (aq.) | - | - | - | ~50 mL |

| Brine (Saturated NaCl aq.) | - | - | - | ~30 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | ~5 g |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 eq, 5.00 g).

-

Solvent and Reagent Addition: Dissolve the starting material in dichloromethane (100 mL). To this solution, add acetone (1.5 eq, 2.54 mL).

-

Initiation of Reduction: Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation. Following this, add Sodium Triacetoxyborohydride (STAB) (1.2 eq, 7.38 g) portion-wise over 10 minutes. Note: The addition of STAB may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~50 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Work-up - Washing & Drying: Combine all organic layers and wash with brine (~30 mL). Dry the combined organic phase over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure product.

Troubleshooting and Process Optimization

-

Incomplete Reaction: If the reaction stalls, a small amount of a weak acid like acetic acid (0.1 eq) can be added after the acetone to catalyze imine formation before the addition of STAB.

-

Side Product Formation: The primary side product could be unreacted starting material or the alcohol resulting from acetone reduction. Using STAB, which is selective for the imine/iminium ion, minimizes the latter.[12] Ensuring the portion-wise addition of STAB can also help control the reaction.

-

Work-up Issues: Emulsion during extraction can be an issue. Addition of more brine or filtering the entire mixture through a pad of celite can help break the emulsion.

Conclusion

The synthesis of this compound from 3-bromoaniline is most effectively and reliably achieved through a one-pot reductive amination protocol. This method, utilizing acetone as the isopropyl source and Sodium Triacetoxyborohydride as a mild and selective reducing agent, provides a high-yielding and clean conversion that avoids the over-alkylation problems inherent in direct alkylation strategies. The provided protocol is robust and scalable, making it suitable for both laboratory and process development settings. Adherence to strict safety protocols is paramount for the handling of the hazardous reagents involved.

References

-

Vertex AI Search Result[3]: Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications. (No specific publisher available)

-

Vertex AI Search Result: 3-Bromoaniline - SAFETY DATA SHEET. (2018-03-09)

-

Vertex AI Search Result[17]: Eschweiler–Clarke reaction - Grokipedia. (No date available)

-

Vertex AI Search Result[18]: Eschweiler-Clarke Reaction - Organic Chemistry Portal. (No date available)

-

Vertex AI Search Result[5]: 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem - NIH. (PubChem release 2025.04.14)

-

Vertex AI Search Result[4]: 3 - SAFETY DATA SHEET. (Revision Date 19-Dec-2025)

-

Vertex AI Search Result[19]: Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. (No date available)

-

Vertex AI Search Result[20]: Eschweiler–Clarke reaction - Wikipedia. (No date available)

-

Vertex AI Search Result[9]: Material Safety Data Sheet - Spectrum Chemical. (2006-08-11)

-

Vertex AI Search Result[7]: Sodium triacetoxyborohydride - AK Scientific, Inc. (No date available)

-

Vertex AI Search Result[6]: 3-Bromoaniline - Hazardous Agents - Haz-Map. (No date available)

-

Vertex AI Search Result[8]: SAFETY DATA SHEET - Merck Millipore. (2024-07-02)

-

Vertex AI Search Result[16]: a. Formation of imines and enamines. (2025-03-08)

-

Vertex AI Search Result[10]: Safety And Handling Guidelines For Sodium Triacetoxyborohydride - lifechem pharma. (No date available)

-

Vertex AI Search Result[11]: SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS CAS No: 56553-60-7 MSDS - Loba Chemie. (2017-06-06)

-

Vertex AI Search Result[14]: Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01)

-

Vertex AI Search Result[12]: Reductive amination - Wikipedia. (No date available)

-

Vertex AI Search Result[2]: How is 3-Bromoaniline prepared? - FAQ - Guidechem. (No date available)

-

Vertex AI Search Result[21]: Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023-07-04)

-

Vertex AI Search Result[13]: Reductive Amination - Chemistry LibreTexts. (2023-01-22)

-

Vertex AI Search Result[15]: (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025-08-07)

-

Vertex AI Search Result[1]: The Role of 3-Bromoaniline in Modern Organic Synthesis - Ketone Pharma. (2024-08-24)

Sources

- 1. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromoaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 7. aksci.com [aksci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. lifechempharma.com [lifechempharma.com]

- 11. lobachemie.com [lobachemie.com]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. amherst.edu [amherst.edu]

- 17. grokipedia.com [grokipedia.com]

- 18. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 21. physics.emu.edu.tr [physics.emu.edu.tr]

An In-depth Technical Guide to N-Isopropyl-3-bromoaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropyl-3-bromoaniline is a substituted aniline derivative that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features—a bromine atom at the meta position and an N-isopropyl group—offer synthetic handles and modulate physicochemical properties, making it an attractive intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its applications in contemporary drug discovery.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development. The key identifiers and molecular characteristics of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 126086-72-4 |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-N-isopropylaniline |

Synthesis of this compound via Reductive Amination

The synthesis of this compound can be efficiently achieved through the reductive amination of 3-bromoaniline with acetone. This widely employed method involves the formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine. The causality behind this experimental choice lies in the high selectivity and generally mild conditions of reductive amination, which are compatible with the functional groups present in the starting materials.

Experimental Protocol

Materials:

-

3-Bromoaniline

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-bromoaniline (1 equivalent) and dissolve it in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Addition of Reagents: Add acetone (1.5-2 equivalents) to the solution, followed by a catalytic amount of acetic acid.

-

Formation of Imine: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is often preferred due to its milder nature and reduced toxicity compared to cyanoborohydride reagents.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific, publicly available data on the direct use of this compound in marketed drugs is limited, its structural motifs are present in numerous compounds investigated in medicinal chemistry. Substituted bromoanilines are key intermediates in the synthesis of a wide array of pharmacologically active molecules. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The N-isopropyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

For instance, the bromoaniline core is found in precursors to kinase inhibitors, where the bromine can be displaced to form a crucial bond with a heterocyclic system. The N-alkyl group can occupy hydrophobic pockets in the enzyme's active site, enhancing potency and selectivity.

Safety and Handling

-

General Hazards: Anilines are known to be toxic and can be absorbed through the skin. Brominated aromatic compounds may also pose health risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its synthesis via reductive amination is a reliable and scalable method. The presence of both a bromine atom and an N-isopropyl group provides chemists with the tools to introduce molecular diversity and fine-tune the properties of target compounds. As the demand for novel and effective therapeutics continues to grow, the importance of such well-defined building blocks in the synthetic chemist's arsenal cannot be overstated.

References

solubility of N-Isopropyl-3-bromoaniline in organic solvents

An In-Depth Technical Guide to the Solubility of N-Isopropyl-3-bromoaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic amine with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in synthetic chemistry, guiding choices in reaction media, purification strategies like crystallization, and formulation development. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in fundamental chemical principles. In the absence of extensive empirical data in public literature, this document synthesizes theoretical predictions based on molecular structure analysis with detailed, field-proven experimental protocols for the quantitative determination of both thermodynamic and kinetic solubility.

Introduction: The Critical Role of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid phase. For a synthetic intermediate like this compound, solubility data is not merely academic; it is a critical parameter that influences:

-

Reaction Kinetics: Ensuring reactants are in the same phase is essential for efficient molecular collision and reaction. The choice of a suitable solvent in which the starting materials are sufficiently soluble can dramatically impact reaction rates and yields.

-

Process Development & Purification: Solubility gradients are the cornerstone of purification techniques such as recrystallization. A solvent system must be identified where the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures.

-

Formulation & Drug Delivery: For compounds intended as active pharmaceutical ingredients (APIs) or their precursors, solubility is a key determinant of bioavailability.[1]

This guide offers a first-principles approach to understanding and predicting the solubility of this compound, followed by robust methodologies for its empirical validation.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a reliable guiding principle for predicting solubility.[2] This is based on the concept that dissolution is favored when the intermolecular forces between solute and solvent molecules are comparable to the forces within the pure solute and pure solvent. The molecular structure of this compound presents a fascinating interplay of polar and non-polar characteristics.

Caption: Key molecular features of this compound influencing its solubility.

-

The Aromatic Amine Core: The aniline moiety provides a moderately polar character. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, while the N-H proton can serve as a weak hydrogen bond donor. Aromatic amines are generally less basic than their aliphatic counterparts because the nitrogen lone pair is delocalized into the aromatic ring.[3]

-

The Bromine Substituent: The bromine atom at the meta-position is electron-withdrawing and increases the molecule's overall molecular weight and van der Waals surface area. While the C-Br bond is polar, the primary effect of the halogen is an increase in hydrophobicity, which tends to decrease solubility in highly polar solvents like water but may enhance it in solvents of intermediate polarity like dichloromethane.

-

The N-Isopropyl Group: This aliphatic group is non-polar and bulky. It significantly increases the hydrophobic character of the molecule compared to 3-bromoaniline. This substitution is expected to decrease solubility in polar protic solvents (e.g., water, methanol) and increase solubility in non-polar solvents (e.g., hexane, toluene).[4]

This combination of a polar amine, a polarizable halogen, and a non-polar alkyl group gives this compound an amphiphilic character, suggesting it will not be extremely soluble at either end of the polarity spectrum but will likely find optimal solubility in solvents of intermediate polarity.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in common organic solvents is summarized below. These predictions serve as a starting point for solvent screening experiments.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The amine group can hydrogen bond with the solvent, but the bulky non-polar isopropyl and bromo-phenyl groups will limit solubility. |

| Water | Very Low / Insoluble | The large hydrophobic portion of the molecule will dominate, making it poorly soluble in water, a common trait for higher molecular weight amines.[5] | |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions without the strong self-association of protic solvents, effectively solvating the polar parts of the molecule. |

| Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These are strong, highly polar aprotic solvents capable of effectively solvating a wide range of organic molecules. They are often used as solvents of last resort for difficult-to-dissolve compounds.[4] | |

| Non-Polar | Toluene, Diethyl Ether | Moderate to High | The significant non-polar character from the aromatic ring and the isopropyl group will facilitate favorable van der Waals interactions with these solvents. |

| Hexane, Cyclohexane | Low to Moderate | While "like dissolves like" applies, the polarity of the amine and C-Br bond may be too high for optimal solubility in purely aliphatic, non-polar solvents. |

Experimental Determination of Solubility

Empirical measurement is essential to validate theoretical predictions. It is crucial to distinguish between two primary types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility and is determined over a longer incubation period (e.g., 24 hours or more) to ensure equilibrium is reached.[6]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is a high-throughput method often used in early drug discovery and reflects the compound's propensity to precipitate under non-equilibrium conditions.[7][8]

Protocol 1: Thermodynamic Solubility via Gravimetric Analysis

This classic method provides a highly accurate measurement of thermodynamic solubility and serves as a gold standard.[9] It is based on preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining its mass by evaporating the solvent.

Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of this compound (e.g., ~100 mg) to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a sealed vial. An excess of solid must be visible. b. Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for at least 24 hours to ensure equilibrium is reached.[6]

-

Phase Separation: a. Allow the vial to stand undisturbed at the same constant temperature for 1-2 hours, permitting the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent transfer of any undissolved solid.

-

Solvent Evaporation and Mass Determination: a. Accurately weigh a clean, dry evaporating dish or beaker to four decimal places (Mass 1). b. Transfer the filtered supernatant into the pre-weighed dish. c. Place the dish in a fume hood to allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher-boiling solvents, a vacuum oven at a controlled, moderate temperature may be used. d. Once the solvent has completely evaporated, place the dish in a desiccator to cool and then weigh it accurately (Mass 2). e. Repeat the drying and weighing process until a constant mass is achieved.[1]

-

Calculation:

-

Mass of dissolved solute = Mass 2 - Mass 1

-

Solubility (g/L) = (Mass of dissolved solute / Volume of supernatant withdrawn) * 1000

-

Caption: Experimental workflow for thermodynamic solubility determination by gravimetric analysis.

Protocol 2: Kinetic Solubility via UV-Vis Spectroscopy

This method is faster and requires less compound, making it suitable for screening multiple solvents. It relies on Beer-Lambert Law to determine the concentration of the compound in a saturated solution.[10]

Methodology

-

Preparation of Stock and Standard Solutions: a. Prepare a concentrated stock solution of this compound in a highly-solubilizing solvent like DMSO (e.g., 10 mM). b. Create a series of standard solutions by diluting the stock solution with the chosen analytical solvent (which must be UV-transparent at the analysis wavelength). The concentrations should span the expected solubility range.

-

Generation of Calibration Curve: a. Determine the wavelength of maximum absorbance (λ_max) for this compound by scanning one of the standard solutions. b. Measure the absorbance of each standard solution at λ_max. c. Plot a graph of Absorbance vs. Concentration. The resulting linear regression will provide the equation (y = mx + c) for the calibration curve.

-

Preparation of Test Samples: a. Add a small, precise volume of the DMSO stock solution (e.g., 5 µL) to a larger, known volume of each test solvent (e.g., 245 µL) in a microplate well or vial. This initiates precipitation. b. Seal the plate/vials and shake at a constant temperature for a defined period (e.g., 2 hours).[11]

-

Phase Separation and Measurement: a. Separate the undissolved precipitate from the supernatant, typically by centrifugation or by using a filter plate.[12] b. Carefully transfer a portion of the clear supernatant to a UV-cuvette or a UV-transparent microplate. c. Measure the absorbance of the supernatant at λ_max.

-

Calculation: a. Using the absorbance value of the supernatant and the equation from the calibration curve, calculate the concentration of the dissolved compound. This value represents the kinetic solubility.

Safety and Handling

Substituted anilines, particularly halogenated ones, should be handled with care. While specific toxicology data for this compound is not available, data from related compounds like 3-bromoaniline and 4-bromoaniline suggest the following precautions:[13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Ventilation: Handle the compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.

-

Exposure Routes: Avoid contact with skin and eyes. Aromatic amines can often be absorbed through the skin.

-

Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

Conclusion

This compound possesses a molecular structure that suggests moderate to high solubility in polar aprotic and non-polar organic solvents, with lower solubility in highly polar protic solvents like water. These theoretical predictions provide a valuable starting point for solvent selection in research and development. For definitive quantitative data, rigorous experimental determination is essential. The detailed protocols for gravimetric and spectroscopic analysis provided herein offer robust, self-validating frameworks for obtaining reliable thermodynamic and kinetic solubility data, respectively, enabling scientists to optimize synthetic processes and accelerate drug development timelines.

References

-

Scribd. Steps in Gravimetric Analysis. [Link]

-

Solubility of Things. Spectroscopic Techniques. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024). [Link]

-

Pharmaffiliates. Determination of Solubility by Gravimetric Method. [Link]

-

University of Calgary. Solubility of Organic Compounds. (2023). [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? (2025). [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Scirp.org. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). [Link]

-

Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

CUNY Bronx Community College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubMed. QSARs for selected aliphatic and aromatic amines. [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. (2021). [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Loba Chemie. 4-BROMO ANILINE FOR SYNTHESIS MSDS. (2016). [Link]

-

MDPI. QSAR Study for Carcinogenic Potency of Aromatic Amines Based on GEP and MLPs. [Link]

-

Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). [Link]

-

Chemistry LibreTexts. Solubility - What dissolves in What? (2023). [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). [Link]

-

Chemistry LibreTexts. 7: Gravimetric Analysis (Experiment). (2021). [Link]

-

University of Halabja. General Gravimetric Analysis Procedure. [Link]

-

PubMed Central. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). [Link]

-

PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

-

PubMed Central. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). [Link]

-

ResearchGate. Sediment-Associated Reactions of Aromatic Amines. 2. QSAR Development. (2025). [Link]

-

Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

-

MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). [Link]

-

Chemistry LibreTexts. 23.1: Properties of amines. (2024). [Link]

-

Chemistry Steps. Reactions of Aniline. [Link]

-

Chemguide. phenylamine (aniline) and bromine water. [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmatutor.org [pharmatutor.org]

- 11. enamine.net [enamine.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 14. technopharmchem.com [technopharmchem.com]

- 15. lobachemie.com [lobachemie.com]

Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry Applications of N-Isopropyl-3-bromoaniline

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. N-Isopropyl-3-bromoaniline emerges as a scaffold of significant interest, combining the versatile reactivity of a bromoaniline core with the advantageous physicochemical properties imparted by an N-isopropyl group. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthetic utility, focusing on key cross-coupling reactions, and project its potential in the generation of libraries targeting critical drug targets such as kinases and G-protein coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising building block in their quest for next-generation medicines.

The Strategic Advantage of the this compound Scaffold

The this compound structure is a deliberate convergence of functionalities designed to address key challenges in medicinal chemistry. The bromoaniline moiety is a well-established precursor in pharmaceutical synthesis, offering a reactive handle for the construction of complex molecular architectures.[1][2][3] The bromine atom, positioned at the meta-position of the aniline ring, allows for regioselective functionalization through a variety of powerful cross-coupling reactions.

The introduction of an N-isopropyl group offers a nuanced yet critical advantage. N-alkylation of anilines is a recognized strategy to mitigate the metabolic liabilities associated with the parent aniline group, which can undergo oxidative metabolism leading to potentially toxic species.[4] The isopropyl group, with its moderate steric bulk, can also influence the conformational preferences of the molecule, potentially leading to enhanced binding affinity and selectivity for its biological target. This bioisosteric replacement of a hydrogen atom with an isopropyl group can significantly improve the pharmacokinetic profile of a drug candidate.[5][6]

Synthesis and Characterization

A plausible synthetic route to this compound involves the reductive amination of 3-bromobenzaldehyde with isopropylamine, followed by reduction of the resulting imine. Alternatively, direct N-alkylation of 3-bromoaniline with an isopropyl halide or a related electrophile can be employed.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 126086-72-4 | [7] |

| Molecular Formula | C₉H₁₂BrN | [7] |

| Molecular Weight | 214.10 g/mol | [7] |

| Appearance | (Predicted) Light yellow to brown liquid | General knowledge of anilines |

| Boiling Point | (Predicted) Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) | General knowledge of anilines |

Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm, a septet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons. The N-H proton signal would also be present. |

| ¹³C NMR | Aromatic carbon signals in the range of δ 110-150 ppm, and aliphatic signals for the isopropyl group. |

| IR Spectroscopy | Characteristic N-H stretching vibrations, C-N stretching, and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom. |

Core Synthetic Transformations: Gateway to Molecular Diversity

The bromine atom on the aniline ring is the linchpin for diversification of the this compound scaffold. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a powerful tool for the arylation, heteroarylation, or alkylation of the 3-position of the aniline ring. This reaction allows for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this building block.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination enables the introduction of a wide range of nitrogen-containing functionalities at the 3-position, including primary and secondary amines, amides, and heterocycles. This is particularly valuable for accessing scaffolds that can engage in crucial hydrogen bonding interactions with biological targets.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-4 mol%), and a base (e.g., NaOtBu, LiHMDS, or K₃PO₄) (1.5-2.5 equiv.).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.

-

Reaction Execution: Seal the reaction vessel and heat with vigorous stirring, typically between 80 and 110 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and quench with water or a saturated aqueous solution of ammonium chloride.

-

Purification: Separate the organic layer, extract the aqueous layer with an organic solvent, and combine the organic fractions. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Caption: Buchwald-Hartwig amination of this compound.

Potential Therapeutic Applications

The strategic functionalization of this compound opens doors to a multitude of therapeutic areas. Based on the known activities of related bromoaniline derivatives, we can project its utility in several key areas of drug discovery.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The aniline scaffold is a common feature in many approved kinase inhibitors, often forming key hydrogen bonds with the hinge region of the kinase active site. The use of 3-bromoaniline in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, such as 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, highlights the potential of this core structure.[7]

By employing this compound, medicinal chemists can explore how the N-isopropyl group modulates potency, selectivity, and pharmacokinetic properties. The steric bulk of the isopropyl group could be leveraged to achieve selectivity for specific kinases or to probe pockets adjacent to the ATP-binding site.

Caption: Conceptual workflow for generating kinase inhibitors.

GPCR Modulators

G-protein coupled receptors (GPCRs) represent another major class of drug targets. The aromatic nature of the this compound scaffold makes it an attractive starting point for the synthesis of GPCR ligands. Through appropriate functionalization, molecules can be designed to interact with the orthosteric or allosteric sites of these receptors. The N-isopropyl group can play a role in tuning the lipophilicity and metabolic stability of the resulting compounds, which are critical parameters for CNS-targeting drugs that often act on GPCRs.

Synthesis of Novel Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals.[8][9] this compound can serve as a precursor for the construction of various heterocyclic ring systems. For instance, the aniline nitrogen can participate in condensation reactions to form quinolines, quinazolines, or benzodiazepines, while the bromine atom can be used as a handle for subsequent cyclization reactions.

Conclusion and Future Outlook

This compound is a versatile and promising building block for medicinal chemistry. Its strategic combination of a reactive bromine handle and a metabolically favorable N-isopropyl group provides a powerful platform for the synthesis of diverse compound libraries. While direct applications in approved drugs are yet to be widely reported, the foundational principles of medicinal chemistry and the proven utility of its constituent fragments strongly suggest a bright future for this scaffold. By leveraging powerful synthetic methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently explore the chemical space around this core, paving the way for the discovery of novel drug candidates with improved therapeutic profiles. The continued exploration of this compound and its derivatives is highly encouraged for the development of next-generation therapeutics.

References

- Ketone Pharma. (2024, August 30).

- Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis.

- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2023). RSC Publishing.

-

Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]

- Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.

- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). NIH.

-

ResearchGate. (n.d.). A) Bioisosteric replacement of aniline. B) Strategies for the formation.... Retrieved from [Link]

- Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. (2025). PMC - NIH.

- Google Patents. (n.d.). US3496195A - D-o-bromo-phenyl-isopropyl-methylpropinylamine and its salts.

- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.

- The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers.

- Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. (n.d.).

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- Buchwald–Hartwig amin

-

Purecha Group. (n.d.). 3-Bromoaniline. Retrieved from [Link]

-

PubChem. (n.d.). N-Isopropylaniline. Retrieved from [Link]

- Google Patents. (n.d.). RU2109729C1 - Method of simultaneous synthesis of ortho- and para-bromoanilines.

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

- Google Patents. (n.d.). EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them.

-

PubChem. (n.d.). 3-Bromo-4-isopropylaniline. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine).

-